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Overview
Description
Vocacapsaicin is a novel, water-soluble prodrug of capsaicin, designed specifically for tissue infiltration. It is a member of the transient receptor potential vanilloid subfamily member 1 agonists, which are known for their analgesic properties. Vocacapsaicin is primarily used for the management of postsurgical pain, providing an alternative to opioid-based pain relief .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vocacapsaicin is synthesized through a series of chemical reactions that convert capsaicin into a more water-soluble form. The synthesis involves the esterification of capsaicin with a piperidine derivative, resulting in the formation of vocacapsaicin. The reaction conditions typically include the use of moderately acidic solutions to ensure the stability of the compound .
Industrial Production Methods
In industrial settings, vocacapsaicin is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The final product is then purified using standard techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Vocacapsaicin undergoes several types of chemical reactions, including:
Hydrolysis: In physiological conditions, vocacapsaicin rapidly hydrolyzes to release capsaicin.
Cyclization: At physiological pH, vocacapsaicin undergoes a pH-dependent intramolecular cyclization reaction.
Common Reagents and Conditions
Hydrolysis: Water and physiological pH conditions.
Cyclization: Physiological pH conditions.
Major Products Formed
Hydrolysis: Capsaicin.
Cyclization: Capsaicin.
Scientific Research Applications
Vocacapsaicin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of prodrugs and their conversion to active drugs.
Biology: Investigated for its effects on transient receptor potential vanilloid subfamily member 1 channels and pain pathways.
Medicine: Primarily used for the management of postsurgical pain, reducing the need for opioid analgesics
Industry: Potential applications in the development of non-opioid pain relief medications.
Mechanism of Action
Vocacapsaicin exerts its effects by rapidly releasing capsaicin at the site of administration. Capsaicin then binds to transient receptor potential vanilloid subfamily member 1 receptors on pain-specific nerves, leading to the desensitization of these nerves and providing long-lasting analgesia. This mechanism allows for pain relief without causing sensory numbness or motor weakness .
Comparison with Similar Compounds
Similar Compounds
Capsaicin: The active form released by vocacapsaicin.
Resiniferatoxin: Another transient receptor potential vanilloid subfamily member 1 agonist with similar analgesic properties.
Nonivamide: A synthetic capsaicin analog with similar effects.
Uniqueness of Vocacapsaicin
Vocacapsaicin is unique due to its water solubility, which allows for easier administration and rapid conversion to capsaicin at the site of action. This property makes it more suitable for clinical use compared to other similar compounds .
Properties
CAS No. |
1931116-86-7 |
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Molecular Formula |
C26H41N3O4 |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
[2-methoxy-4-[[[(E)-8-methylnon-6-enoyl]amino]methyl]phenyl] 2-(methylaminomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C26H41N3O4/c1-20(2)11-7-5-6-8-13-25(30)28-18-21-14-15-23(24(17-21)32-4)33-26(31)29-16-10-9-12-22(29)19-27-3/h7,11,14-15,17,20,22,27H,5-6,8-10,12-13,16,18-19H2,1-4H3,(H,28,30)/b11-7+ |
InChI Key |
BXAQOVOOXOHMFY-YRNVUSSQSA-N |
SMILES |
CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)N2CCCCC2CNC)OC |
Isomeric SMILES |
CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)N2CCCCC2CNC)OC |
Canonical SMILES |
CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)N2CCCCC2CNC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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